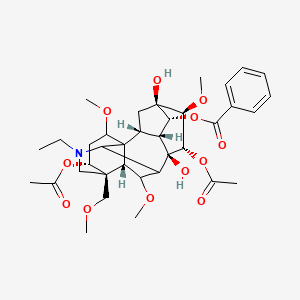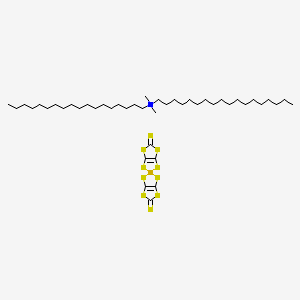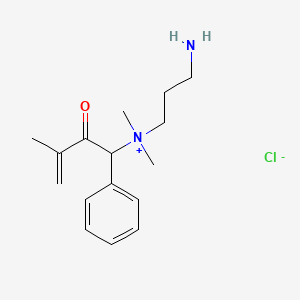![molecular formula C10H15N B571136 4-[(2S)-butan-2-yl]-3-methylpyridine CAS No. 124300-56-7](/img/structure/B571136.png)
4-[(2S)-butan-2-yl]-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2S)-butan-2-yl]-3-methylpyridine is an organic compound with a pyridine ring substituted with a butanyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-butan-2-yl]-3-methylpyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method provides a high degree of selectivity and efficiency, producing α-methylated pyridines in a greener fashion compared to conventional batch processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems enable the direct introduction of functional groups into organic compounds, resulting in a more efficient and sustainable process .
化学反应分析
Types of Reactions
4-[(2S)-butan-2-yl]-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as ozone (O3) to form carbonyl compounds.
Reduction: Reduction reactions can be performed using common reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Ozone (O3) and reducing agents like dimethyl sulfide or zinc.
Reduction: Hydrogen gas (H2) with a catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, reduced forms of the compound from reduction, and substituted derivatives from substitution reactions.
科学研究应用
4-[(2S)-butan-2-yl]-3-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals.
作用机制
The mechanism of action of 4-[(2S)-butan-2-yl]-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Methylpyridine: A simpler analog with a methyl group at the 2-position.
3-Methylpyridine: Similar structure but with a methyl group at the 3-position.
4-Methylpyridine: Contains a methyl group at the 4-position without the butanyl group.
Uniqueness
4-[(2S)-butan-2-yl]-3-methylpyridine is unique due to the presence of both a butanyl group and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity compared to its simpler analogs .
属性
CAS 编号 |
124300-56-7 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.237 |
IUPAC 名称 |
4-[(2S)-butan-2-yl]-3-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-8(2)10-5-6-11-7-9(10)3/h5-8H,4H2,1-3H3/t8-/m0/s1 |
InChI 键 |
GCPBCORMKUHRLK-QMMMGPOBSA-N |
SMILES |
CCC(C)C1=C(C=NC=C1)C |
同义词 |
Pyridine, 3-methyl-4-(1-methylpropyl)-, (S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione](/img/structure/B571054.png)

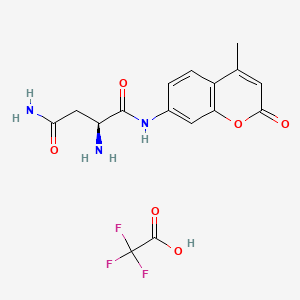
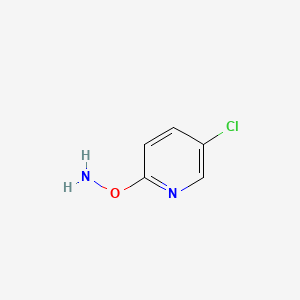
![Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B571063.png)
![5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B571065.png)
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-[4-(dimethylamino)phenyl]-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571069.png)
